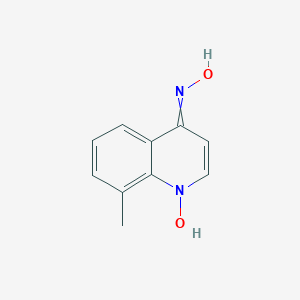
4-(Hydroxyamino)-8-methylquinoline 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-(Hydroxyamino)-8-methylquinoline 1-oxide is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-(Hydroxyamino)-8-methylquinoline 1-oxide (often abbreviated as 4-HAMQO) is a derivative of quinoline that has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and genotoxic properties. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and pharmacology.
Chemical Structure and Properties
4-HAMQO is characterized by its unique chemical structure, which consists of a quinoline backbone with a hydroxylamino group at the 4-position and a methyl group at the 8-position. This structure is significant as it influences the compound's reactivity and interaction with biological systems.
Antimicrobial Activity
Research indicates that 4-HAMQO exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, testing against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) that suggest significant antibacterial activity.
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Klebsiella pneumoniae | 16 |
These findings highlight the potential of 4-HAMQO as a lead compound for developing new antimicrobial agents.
Anticancer Activity
The anticancer properties of 4-HAMQO have been explored in several studies. It has been shown to induce apoptosis in various cancer cell lines, including HeLa and MCF-7 cells. The mechanism involves the activation of caspase pathways, leading to programmed cell death.
Case Study: HeLa Cell Line
- Concentration Tested: 50 µM to 200 µM
- Observation: Significant reduction in cell viability at concentrations above 100 µM.
- Mechanism: Induction of oxidative stress and activation of apoptotic pathways.
Genotoxicity
The genotoxic potential of 4-HAMQO has been assessed through various assays. Studies indicate that it can cause DNA damage in cultured mammalian cells, which raises concerns regarding its safety profile for therapeutic use.
Genotoxicity Assay Results:
- Assay Type: Comet assay
- Cell Type: Human lymphocytes
- Results: Increased tail moment indicating DNA strand breaks at concentrations above 50 µM.
The biological activity of 4-HAMQO is believed to be mediated through several mechanisms:
- Reactive Oxygen Species (ROS) Generation: The compound induces oxidative stress, leading to cellular damage.
- Enzyme Inhibition: It may inhibit certain enzymes involved in DNA repair processes, thereby enhancing its genotoxic effects.
- Apoptosis Induction: Activation of caspases and modulation of Bcl-2 family proteins play a crucial role in its anticancer activity.
Safety and Toxicity
Despite its promising biological activities, the safety profile of 4-HAMQO requires careful consideration. The compound's genotoxicity raises questions about its long-term effects on human health. Further studies are needed to evaluate its safety in vivo and to establish an appropriate therapeutic window.
Eigenschaften
IUPAC Name |
N-(1-hydroxy-8-methylquinolin-4-ylidene)hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-7-3-2-4-8-9(11-13)5-6-12(14)10(7)8/h2-6,13-14H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOLJSDNWFCUIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=NO)C=CN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00928614 |
Source


|
| Record name | 4-(Hydroxyimino)-8-methylquinolin-1(4H)-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00928614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13442-10-9 |
Source


|
| Record name | 4-(Hydroxyimino)-8-methylquinolin-1(4H)-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00928614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














